3,5-Dibromobenzyl alcohol

Description

The exact mass of the compound 3,5-Dibromobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

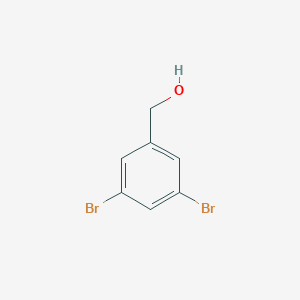

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426555 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145691-59-4 | |

| Record name | 3,5-Dibromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145691-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibromobenzyl Alcohol from 3,5-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-dibromobenzyl alcohol from its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This transformation is a fundamental reduction reaction in organic chemistry, pivotal for the creation of various pharmaceutical intermediates and complex molecules. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

3,5-Dibromobenzyl alcohol is a valuable building block in organic synthesis, utilized in the development of a range of specialized chemical entities. The reduction of the carboxylic acid group in 3,5-dibromobenzoic acid to a primary alcohol is a key step that opens up diverse avenues for further chemical modification. This conversion is typically achieved using hydride-based reducing agents. The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the aromatic bromine substituents which are often essential for subsequent cross-coupling reactions or other transformations.

Common reducing agents for carboxylic acids include strong hydrides like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as borane dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃-THF).[1][2] While LiAlH₄ is a very powerful and common reducing agent for esters and carboxylic acids, borane reagents offer a milder alternative that can exhibit greater functional group tolerance.[3][4][5] This guide will focus on a specific, documented protocol employing borane dimethyl sulfide.

Reaction Pathway

The reduction of 3,5-dibromobenzoic acid to 3,5-dibromobenzyl alcohol proceeds via the addition of a hydride to the carbonyl carbon of the carboxylic acid. The overall transformation can be represented as follows:

Caption: Chemical transformation of 3,5-dibromobenzoic acid to 3,5-dibromobenzyl alcohol.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3,5-dibromobenzyl alcohol from 3,5-dibromobenzoic acid using borane dimethyl sulfide as the reducing agent.[6][7]

| Parameter | Value |

| Reactants | |

| 3,5-Dibromobenzoic Acid | 2 g (7.168 mmol) |

| Borane Dimethyl Sulfide | 3.4 mL (35.842 mmol, 5 eq.) |

| Solvent | |

| Tetrahydrofuran (THF) | 20 mL |

| Reaction Conditions | |

| Initial Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | Overnight |

| Product | |

| (3,5-dibromophenyl)methanol | 1.8 g |

| Yield | 94% |

Experimental Protocol

This section provides a detailed methodology for the reduction of 3,5-dibromobenzoic acid to 3,5-dibromobenzyl alcohol.[6][7]

Materials:

-

3,5-Dibromobenzoic acid

-

Borane dimethyl sulfide complex

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

To a stirred solution of 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide (3.4 mL, 35.842 mmol, 5 equivalents) to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The resulting (3,5-dibromophenyl)methanol is obtained as an off-white solid (1.8 g, 94% yield).[7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for this synthesis.

Caption: General experimental workflow for the synthesis of 3,5-dibromobenzyl alcohol.

Alternative Reducing Agents

While the provided protocol utilizes borane dimethyl sulfide, other reducing agents can also be employed for the reduction of carboxylic acids.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for carboxylic acids and their derivatives.[1][2] It is more reactive than sodium borohydride and will readily reduce esters, amides, and carboxylic acids to the corresponding alcohols or amines.[4][8] Due to its high reactivity, it requires anhydrous conditions and careful handling.[2]

-

Diborane (B₂H₆): Similar to its complex with dimethyl sulfide, diborane itself is an effective reagent for the reduction of carboxylic acids.[9][10] It is often generated in situ or used as a solution in a solvent like THF.

The choice of reducing agent can depend on the presence of other functional groups in the molecule. Borane reagents are generally more chemoselective than LiAlH₄, tolerating functional groups such as esters, nitro groups, and halogens.[5][11]

Conclusion

The synthesis of 3,5-dibromobenzyl alcohol from 3,5-dibromobenzoic acid is a straightforward yet crucial transformation for medicinal and synthetic chemists. The use of borane dimethyl sulfide provides an efficient and high-yielding method for this reduction. The detailed protocol and workflow presented in this guide offer a clear and reproducible procedure for researchers. Understanding the nuances of different reducing agents will allow for the adaptation of this synthesis to a variety of substrates with diverse functionalities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 7. 3,5-DIBROMOBENZYL ALCOHOL | 145691-59-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dibromobenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms and a hydroxymethyl group, provides multiple reactive sites for constructing more complex molecules. The presence of bromine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3,5-Dibromobenzyl alcohol, with a focus on its relevance to drug development.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dibromobenzyl alcohol are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3,5-dibromophenyl)methanol | |

| CAS Number | 145691-59-4 | [1] |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 103-104 °C | [3] |

| Boiling Point | Not experimentally determined. The related 2-amino-3,5-dibromo-benzenemethanol has a boiling point of 366.3 °C at 760 mmHg. | [4][5] |

| Density | Not experimentally determined. The related 2-amino-3,5-dibromo-benzenemethanol has a density of 2.037 g/cm³. | [4][5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethyl acetate, and THF. | [3] |

| InChI | 1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| InChIKey | ZQNSHKZQTZSNTB-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)CO | [1] |

| Purity (Typical) | ≥97% | [2] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 3,5-Dibromobenzyl alcohol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Dibromobenzyl alcohol shows characteristic signals for the aromatic and benzylic protons.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, Ar-H), 7.49 (s, 2H, Ar-H), 5.39 (t, J = 6.0 Hz, 1H, OH), 4.47 (d, J = 6.0 Hz, 2H, CH₂).[4]

¹³C NMR Spectroscopy

-

Aromatic Carbons: Peaks are expected in the range of 120-145 ppm. The carbons attached to bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the CH₂OH group (C-CH₂OH) would be deshielded.

-

Benzylic Carbon: The carbon of the CH₂OH group is expected to appear in the range of 60-65 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band.

-

O-H Stretch: A broad and strong absorption is expected in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[9]

-

C-O Stretch: A strong absorption is expected around 1050 cm⁻¹.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions for the C-Br bonds are expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry, benzyl alcohols typically show a weak or absent molecular ion peak.[10][11]

-

Molecular Ion (M⁺): A peak at m/z 264, 266, and 268 corresponding to the isotopic pattern of two bromine atoms would be expected, though it may be of low intensity.

-

Fragmentation: Common fragmentation patterns include the loss of a hydrogen atom (M-1), the loss of a hydroxyl radical (M-17), the loss of water (M-18), and the loss of a CH₂OH group (M-31). Alpha cleavage of the C-C bond next to the oxygen is also a common fragmentation pathway for alcohols.[11] A prominent peak at m/z 91, corresponding to the tropylium ion, is characteristic of many benzyl compounds.[10]

Experimental Protocols

Synthesis of 3,5-Dibromobenzyl alcohol

Two common methods for the synthesis of 3,5-Dibromobenzyl alcohol are the reduction of 3,5-dibromobenzaldehyde or 3,5-dibromobenzoic acid.

This protocol involves the reduction of the corresponding aldehyde using sodium borohydride.

-

Materials: 3,5-dibromobenzaldehyde, methanol, sodium borohydride, concentrated hydrochloric acid, ethyl acetate, water, magnesium sulfate.

-

Procedure:

-

Suspend 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) in a flask and cool to 0 °C with stirring.

-

Add sodium borohydride (0.75 g) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Allow the mixture to warm to room temperature.

-

Adjust the pH to 2 using concentrated hydrochloric acid.

-

Evaporate the solvent under vacuum.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic phase, wash with water, and dry over magnesium sulfate.

-

Evaporate the solvent under vacuum to yield 3,5-Dibromobenzyl alcohol as a solid.

-

This protocol involves the reduction of the carboxylic acid using a borane reagent.[3]

-

Materials: 3,5-dibromobenzoic acid, tetrahydrofuran (THF), borane dimethyl sulfide complex, methanol.

-

Procedure:

-

Dissolve 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in THF (20 mL) in a flask under an inert atmosphere and cool to 0 °C.

-

Slowly add borane dimethyl sulfide (3.4 mL, 35.842 mmol) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the reaction mixture under reduced pressure to afford 3,5-Dibromobenzyl alcohol as an off-white solid (yields are typically high, around 94%).[3]

-

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[12][13]

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test for 3,5-Dibromobenzyl alcohol include ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[14]

-

Procedure:

-

Place the crude 3,5-Dibromobenzyl alcohol in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

Characterization Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 3,5-Dibromobenzyl alcohol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for each nucleus should be used.[6][15]

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of 3,5-Dibromobenzyl alcohol in a volatile solvent like dichloromethane or acetone.[16]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[16][17]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Applications in Drug Development

Halogenated benzyl alcohols and their derivatives are important synthons in the pharmaceutical industry. The bromine atoms on 3,5-Dibromobenzyl alcohol can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures. The alcohol functionality can be oxidized to an aldehyde or converted to other functional groups.

While direct use of 3,5-Dibromobenzyl alcohol as a precursor for a specific marketed drug is not widely documented, its structural motif is found in pharmaceutically relevant molecules. For instance, the closely related 2-amino-3,5-dibromobenzyl moiety is a key component of the mucolytic drugs Ambroxol and Bromhexine.[20] The synthesis of these drugs often involves intermediates that are structurally similar to 3,5-Dibromobenzyl alcohol, highlighting the importance of this class of compounds. For example, a known impurity in Ambroxol is (2-amino-3,5-dibromo-benzyl) methyl alcohol.[21]

The synthesis of Ambroxol can proceed from 2-amino-3,5-dibromobenzaldehyde, which is then reductively aminated with trans-4-aminocyclohexanol.[22] This demonstrates a key reaction pathway where a dibrominated benzyl derivative is a crucial starting material.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for producing 3,5-Dibromobenzyl alcohol.

Caption: Synthetic routes to 3,5-Dibromobenzyl alcohol.

Logical Relationship: Application in Synthesis

The following diagram illustrates the role of 3,5-Dibromobenzyl alcohol as a versatile intermediate for further chemical transformations.

Caption: Reactivity of 3,5-Dibromobenzyl alcohol.

Experimental Workflow: Purification and Characterization

The following diagram outlines the general workflow from a crude synthetic product to a purified and characterized compound.

Caption: General lab workflow for a solid compound.

Conclusion

3,5-Dibromobenzyl alcohol is a readily synthesized and valuable chemical intermediate. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of more complex molecules. The presence of two bromine atoms and a primary alcohol group offers orthogonal reactivity, enabling its use in a variety of synthetic transformations. While it may not be a direct precursor to a blockbuster drug, its structural elements are present in pharmaceutically active compounds, underscoring the importance of this and related dibrominated benzyl derivatives in the field of drug discovery and development. This guide provides the foundational technical information required for researchers and scientists to effectively utilize 3,5-Dibromobenzyl alcohol in their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,5-DIBROMOBENZYL ALCOHOL | 145691-59-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9, Information for 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9, Suppliers of Europe 2-Amino-3,5-Dibromo-Benzyl Alcohol 50739-76-9 [chemnet.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. mt.com [mt.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00489K [pubs.rsc.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. amherst.edu [amherst.edu]

- 18. ewai-group.com [ewai-group.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 21. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 22. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Characterization of 3,5-Dibromobenzyl Alcohol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Dibromobenzyl alcohol, a key intermediate in the synthesis of various organic compounds, including substituted benzylamines.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation.

Introduction to ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. By analyzing parameters such as chemical shift (δ), integration, and spin-spin coupling (splitting patterns), a precise molecular structure can be determined.

Molecular Structure of 3,5-Dibromobenzyl Alcohol

The structure of 3,5-Dibromobenzyl alcohol consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and a hydroxymethyl group (-CH₂OH) at position 1. The key proton environments to be characterized are the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.

Figure 1: Chemical Structure of 3,5-Dibromobenzyl Alcohol

Caption: Chemical structure of 3,5-Dibromobenzyl alcohol.

Experimental Protocol

The ¹H NMR spectrum of 3,5-Dibromobenzyl alcohol was acquired using a 400 MHz NMR spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

¹H NMR Data Presentation

The following table summarizes the quantitative ¹H NMR data for 3,5-Dibromobenzyl alcohol.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | 1H | Singlet (s) | - | Ar-H (H4) |

| 7.49 | 2H | Singlet (s) | - | Ar-H (H2, H6) |

| 5.39 | 1H | Triplet (t) | 6.0 | -OH |

| 4.47 | 2H | Doublet (d) | 6.0 | -CH₂- |

Data sourced from ChemicalBook.[1]

Spectral Interpretation and Signal Assignment

The ¹H NMR spectrum of 3,5-Dibromobenzyl alcohol displays four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Aromatic Protons (Ar-H):

-

The signal at δ 7.65 ppm corresponds to the single aromatic proton at the C4 position. Due to the symmetrical substitution pattern of the bromine atoms, this proton has no adjacent protons to couple with, resulting in a singlet .

-

The signal at δ 7.49 ppm integrates to two protons and is assigned to the equivalent aromatic protons at the C2 and C6 positions.[1] These protons are also observed as a singlet because they are chemically equivalent and have no adjacent, non-equivalent protons.

-

-

Hydroxyl Proton (-OH):

-

The proton of the hydroxyl group appears as a triplet at δ 5.39 ppm .[1] The splitting into a triplet is due to coupling with the adjacent two protons of the methylene (-CH₂) group (n+1 rule, where n=2). The coupling constant is 6.0 Hz.[1] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as solvent, concentration, and temperature.[2]

-

-

Methylene Protons (-CH₂-):

Visualization of NMR Signal Correlations

The following diagram illustrates the correlation between the molecular structure of 3,5-Dibromobenzyl alcohol and its corresponding ¹H NMR signals.

Caption: Correlation of protons in 3,5-Dibromobenzyl alcohol to their respective ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 3,5-Dibromobenzyl alcohol is consistent with its proposed structure. The chemical shifts, integration values, and splitting patterns of the aromatic, methylene, and hydroxyl protons provide unambiguous evidence for the arrangement of atoms in the molecule. This detailed characterization is crucial for confirming the identity and purity of 3,5-Dibromobenzyl alcohol in synthetic applications.

References

Technical Guide: Experimental Data on 3,5-Dibromobenzyl Alcohol (CAS 145691-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available experimental data for the chemical compound 3,5-Dibromobenzyl alcohol, identified by CAS number 145691-59-4. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this document consolidates its known applications in chemical synthesis and discusses the biological activities of its derivatives. A significant focus is placed on a potential mechanism of action related to mitochondrial toxicity, as suggested by studies on structurally similar compounds.

Chemical Properties

| Property | Value |

| CAS Number | 145691-59-4 |

| Molecular Formula | C₇H₆Br₂O |

| Molecular Weight | 265.93 g/mol |

| IUPAC Name | (3,5-dibromophenyl)methanol |

| Physical Form | Solid |

| Purity | Typically available at ≥95% |

Experimental Protocols in Chemical Synthesis

3,5-Dibromobenzyl alcohol is primarily utilized as a precursor and intermediate in the synthesis of more complex molecules. The following sections detail key experimental protocols where this compound is a starting material.

Synthesis of Bromhexine Derivatives

3,5-Dibromobenzyl alcohol is a key intermediate in the synthesis of Bromhexine and its derivatives, which are recognized for their mucolytic, antiviral, and antioxidant properties.

Experimental Workflow: Synthesis of Bromhexine Intermediate

Caption: Synthetic pathway from 2-Amino-3,5-dibromobenzaldehyde to a key Bromhexine intermediate.

Protocol:

-

Reduction to 2-Amino-3,5-dibromobenzyl alcohol: 2-Amino-3,5-dibromobenzaldehyde is dissolved in absolute ethanol. Sodium borohydride is added in portions while maintaining the temperature below 30°C. The mixture is stirred at room temperature for one hour, followed by pH adjustment to 6-7 with hydrochloric acid. The resulting solid is filtered and the filter cake is dissolved in tetrahydrofuran (THF).

-

Chlorination: The THF solution containing 2-amino-3,5-dibromobenzyl alcohol is added dropwise to a solution of thionyl chloride in THF, keeping the temperature below 30°C to yield 2-amino-3,5-dibromobenzyl chloride.

Synthesis of a Noncanonical Amino Acid (diBrK)

3,5-Dibromobenzyl alcohol has been used to synthesize N-ε-3,5-dibromobenzyloxycarbonyl-l-lysine (diBrK), a noncanonical amino acid used as a probe in structural biology.

Experimental Workflow: Synthesis of diBrK

Caption: A one-pot synthesis of the noncanonical amino acid diBrK.

Protocol:

-

Activation: 3,5-dibromobenzyl alcohol is dissolved in dimethylformamide (DMF) and activated with 1,1'-carbonyldiimidazole (CDI).

-

Coupling: The resulting carbamate is coupled with Fmoc-L-Lys-OH in the presence of diisopropylethylamine (DIPEA) in a DMF/water mixture.

-

Deprotection: The Fmoc protecting group is removed using piperidine to yield the final diBrK product.

Biological Activity and Potential Signaling Pathway Involvement

Mitochondrial Respiratory Complex I Inhibition

Research has indicated that certain chemical motifs can lead to off-target inhibition of mitochondrial respiratory complex I.[1] While not directly tested on 3,5-Dibromobenzyl alcohol, the synthesis of various analogs using this compound to probe structure-activity relationships suggests that this structural backbone is relevant to the observed mitochondrial toxicity.[1] Inhibition of complex I disrupts the electron transport chain, leading to decreased ATP production and increased oxidative stress.

Hypothesized Signaling Pathway of Structurally Related Compounds

Caption: Postulated mechanism of mitochondrial toxicity by compounds structurally related to 3,5-Dibromobenzyl alcohol.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) specifically for 3,5-Dibromobenzyl alcohol. The table below summarizes the available information, which is primarily related to its use in synthesis.

| Compound/Derivative | Application/Activity | Quantitative Data | Reference |

| 3,5-Dibromobenzyl alcohol | Synthesis Intermediate | Not Available | [1] |

| Bromhexine Derivatives | Antiviral, Antioxidant | Not Available for parent | N/A |

| Mubritinib Analogs | Mitochondrial Complex I Inhibition | Varies with analog structure | [1] |

Conclusion

3,5-Dibromobenzyl alcohol (CAS 145691-59-4) is a valuable chemical intermediate, with detailed protocols available for its use in the synthesis of various biologically active compounds. While direct experimental data on its own biological effects are scarce, research on structurally related molecules suggests a potential for mitochondrial toxicity through the inhibition of respiratory complex I. This technical guide serves as a resource for researchers, highlighting the known synthetic utility and pointing towards a potential, yet unconfirmed, area of biological activity that warrants further investigation. Professionals in drug development should consider the potential for mitochondrial effects when designing molecules that incorporate this structural motif.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromobenzyl Alcohol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzyl alcohol. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the quantitative determination of its solubility in common organic solvents. This information is critical for applications in chemical synthesis, formulation development, and various research and development activities.

Introduction to 3,5-Dibromobenzyl Alcohol

3,5-Dibromobenzyl alcohol (CAS No: 145691-59-4) is a halogenated aromatic alcohol.[1][2][3] Its chemical structure, featuring a benzene ring substituted with two bromine atoms and a hydroxymethyl group, imparts a specific polarity that influences its solubility in different media. Understanding its solubility is a fundamental requirement for its use in reaction chemistry, purification processes such as crystallization, and for its potential applications in medicinal chemistry and materials science.

Qualitative Solubility Profile

Published data on the quantitative solubility of 3,5-Dibromobenzyl alcohol is scarce. However, qualitative assessments are available and provide initial guidance for solvent selection. The compound is generally described as a solid at room temperature.[3]

A related compound, 2-amino-3,5-dibromobenzyl alcohol, is reported to be slightly soluble in chloroform, DMSO, and methanol.[4] While not directly transferable, this suggests that 3,5-Dibromobenzyl alcohol may also exhibit some solubility in polar aprotic and polar protic solvents. One source indicates that 3,5-Dibromobenzyl alcohol is slightly soluble in water.[1] The parent compound, benzyl alcohol, is moderately soluble in water and miscible with alcohols and diethyl ether.[5]

Table 1: Summary of Qualitative Solubility Data for 3,5-Dibromobenzyl Alcohol and Related Compounds

| Compound | Solvent | Solubility | Reference |

| 3,5-Dibromobenzyl alcohol | Water | Slightly Soluble | [1] |

| 2-Amino-3,5-dibromobenzyl alcohol | Chloroform | Slightly Soluble | [4] |

| 2-Amino-3,5-dibromobenzyl alcohol | DMSO | Slightly Soluble | [4] |

| 2-Amino-3,5-dibromobenzyl alcohol | Methanol | Slightly Soluble | [4] |

| Benzyl alcohol | Water | Moderate (4 g/100 mL) | [5] |

| Benzyl alcohol | Alcohols | Miscible | [5] |

| Benzyl alcohol | Diethyl Ether | Miscible | [5] |

It is important to note that "like dissolves like" is a guiding principle in predicting solubility.[6] Given the polar hydroxyl group and the nonpolar dibromophenyl moiety, 3,5-Dibromobenzyl alcohol is expected to have limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate polarity or those capable of hydrogen bonding.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a general method for determining the solubility of a solid compound like 3,5-Dibromobenzyl alcohol in various organic solvents.

Objective: To determine the concentration of a saturated solution of 3,5-Dibromobenzyl alcohol in a selection of organic solvents at a specified temperature.

Materials:

-

3,5-Dibromobenzyl alcohol (high purity)

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Scintillation vials or small test tubes with screw caps

-

A constant temperature water bath or incubator

-

A vortex mixer and/or magnetic stirrer with stir bars

-

A centrifuge

-

A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,5-Dibromobenzyl alcohol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with continuous agitation (e.g., stirring or shaking).[6] This ensures that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

-

Quantitative Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of 3,5-Dibromobenzyl alcohol.

-

A calibration curve should be prepared using standard solutions of 3,5-Dibromobenzyl alcohol of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3,5-Dibromobenzyl alcohol:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[6] Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Polarity: The "like dissolves like" principle is paramount.[6] The polarity of the solvent relative to the solute will be a major determinant of solubility.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

- 1. 3,5-DIBROMOBENZYL ALCOHOL | 145691-59-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,5-Dibromobenzyl alcohol | 145691-59-4 [sigmaaldrich.com]

- 4. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL CAS#: 50739-76-9 [m.chemicalbook.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

molecular structure and weight of 3,5-Dibromobenzyl alcohol

This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 3,5-Dibromobenzyl alcohol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development.

Molecular Structure and Physicochemical Properties

3,5-Dibromobenzyl alcohol, with the IUPAC name (3,5-dibromophenyl)methanol, is an aromatic alcohol containing two bromine substituents on the benzene ring.[1] Its chemical structure is characterized by a hydroxymethyl group attached to a 3,5-dibrominated phenyl ring.

Quantitative Data Summary

The key physicochemical properties of 3,5-Dibromobenzyl alcohol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂O | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| CAS Number | 145691-59-4 | |

| Appearance | Solid | [1] |

| Melting Point | 103-104 °C | [3] |

| SMILES | C1=C(C=C(C=C1Br)Br)CO | |

| InChI Key | ZQNSHKZQTZSNTB-UHFFFAOYSA-N | [1] |

| Solubility | Slightly soluble in water | [4] |

| Purity | Typically ≥95-98% | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3,5-Dibromobenzyl alcohol are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory-scale preparation and analysis.

Synthesis of 3,5-Dibromobenzyl alcohol

Method 1: Reduction of 3,5-Dibromobenzaldehyde

This procedure involves the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.

-

Materials: 3,5-dibromobenzaldehyde, methanol, sodium borohydride, concentrated hydrochloric acid, ethyl acetate, water, magnesium sulfate.

-

Procedure:

-

Suspend 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) in a flask and cool the mixture to 0°C in an ice bath.[3]

-

Add sodium borohydride (0.75 g) portion-wise to the stirred suspension.[3]

-

Continue stirring the mixture at 0°C for 30 minutes.[3]

-

Allow the reaction mixture to warm to room temperature.

-

Adjust the pH of the mixture to 2 using concentrated hydrochloric acid.[3]

-

Evaporate the solvent under vacuum to obtain a residue.[3]

-

Partition the residue between ethyl acetate and water.[3]

-

Separate the organic phase, wash it with water, and dry it over magnesium sulfate.[3]

-

Evaporate the solvent under vacuum to yield 3,5-Dibromobenzyl alcohol as a solid.[3]

-

Method 2: Reduction of 3,5-Dibromobenzoic Acid

This alternative synthesis route utilizes the reduction of 3,5-dibromobenzoic acid with borane dimethyl sulfide complex.

-

Materials: 3,5-dibromobenzoic acid, tetrahydrofuran (THF), borane dimethyl sulfide complex, methanol.

-

Procedure:

-

Dissolve 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in tetrahydrofuran (20 mL) in a flask and cool to 0°C.[4][5]

-

Slowly add borane dimethyl sulfide complex (3.4 mL, 35.842 mmol) to the stirred solution.[4][5]

-

Allow the reaction mixture to stir at room temperature overnight.[4][5]

-

Upon completion of the reaction (monitored by a suitable method like TLC), cool the mixture back to 0°C.[4]

-

Carefully quench the reaction by the slow addition of methanol.[4]

-

Concentrate the reaction mixture under reduced pressure to afford the product.[4]

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of 3,5-Dibromobenzyl alcohol in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 4.47 (d, 2H, CH₂), 5.39 (t, 1H, OH), 7.49 (s, 2H, Ar-H), and 7.65 (s, 1H, Ar-H).[4]

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a sample as described for ¹H NMR.

-

Analysis: Acquire the ¹³C NMR spectrum. Characteristic peaks for the aromatic carbons and the benzylic carbon are expected.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.

-

Analysis: The IR spectrum of an alcohol will typically show a strong, broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and a C-O stretching absorption around 1050-1150 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a dibrominated compound.

Visualizations

Molecular Structure of 3,5-Dibromobenzyl alcohol

Caption: Molecular structure of 3,5-Dibromobenzyl alcohol.

Experimental Workflow: Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of 3,5-Dibromobenzyl alcohol.

References

- 1. 3,5-Dibromobenzyl alcohol | 145691-59-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. 3,5-DIBROMOBENZYL ALCOHOL | 145691-59-4 [chemicalbook.com]

- 5. 3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Dibromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3,5-dibromobenzyl alcohol. Due to the presence of two deactivating, meta-directing bromine atoms and a weakly activating, ortho, para-directing hydroxymethyl group, the regioselectivity of these reactions is complex. This document explores the anticipated outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate. Detailed theoretical experimental protocols are provided, based on established methodologies for similarly substituted aromatic compounds. The guide also addresses the potential for side reactions involving the benzylic alcohol functionality. This information is intended to assist researchers in predicting reaction outcomes and designing synthetic routes involving 3,5-dibromobenzyl alcohol and its derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

3,5-Dibromobenzyl alcohol is a key building block in organic synthesis, offering a versatile scaffold for the preparation of a variety of more complex molecules. Its utility is derived from the presence of three functionalizable positions: the aromatic ring, the benzylic alcohol, and the carbon-bromine bonds which can participate in cross-coupling reactions. Understanding the behavior of the aromatic ring in electrophilic aromatic substitution (EAS) reactions is crucial for the strategic functionalization of this compound.

The benzene ring in 3,5-dibromobenzyl alcohol is substituted with two bromine atoms and a hydroxymethyl group (-CH2OH). The interplay of the electronic effects of these substituents governs the reactivity and regioselectivity of EAS reactions.

-

Bromine atoms: These are deactivating groups due to their inductive electron-withdrawing effect, making the ring less nucleophilic and thus less reactive towards electrophiles.[1] They are, however, ortho, para-directors.[2]

-

Hydroxymethyl group (-CH2OH): This group is generally considered to be weakly activating and an ortho, para-director.

The simultaneous presence of these competing directing groups on the aromatic ring makes predicting the outcome of EAS reactions on 3,5-dibromobenzyl alcohol a nuanced challenge. This guide aims to provide a detailed analysis of these reactions.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on 3,5-dibromobenzyl alcohol is determined by the directing effects of the two bromine atoms and the hydroxymethyl group. The two bromine atoms at positions 3 and 5 deactivate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The hydroxymethyl group at position 1 is a weak activator and directs incoming electrophiles to its ortho and para positions.

The positions on the aromatic ring are C1 (with the CH2OH group), C2, C3 (with a Br), C4, C5 (with a Br), and C6. The available positions for substitution are C2, C4, and C6.

-

Positions ortho to -CH2OH: C2 and C6.

-

Position para to -CH2OH: C4.

-

Positions ortho to the C3-Br: C2 and C4.

-

Position para to the C3-Br: C6.

-

Positions ortho to the C5-Br: C4 and C6.

-

Position para to the C5-Br: C2.

Based on this analysis, all available positions (C2, C4, and C6) are activated by at least one of the ortho, para-directing groups. The deactivating nature of the bromine atoms suggests that the overall reactivity of the ring will be attenuated. The final substitution pattern will be a result of the balance between the activating effect of the hydroxymethyl group and the deactivating and directing effects of the two bromine atoms.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides theoretical experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of 3,5-dibromobenzyl alcohol. It is important to note that the benzylic alcohol can undergo side reactions, particularly under acidic conditions, such as conversion to the corresponding benzyl halide.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Predicted Outcome: The strong deactivation by the two bromine atoms will likely require forcing conditions. The substitution is expected to occur at the positions most activated by the hydroxylmethyl group and least sterically hindered, primarily at the C2, C4 and C6 positions. A mixture of isomers is expected.

Table 1: Predicted Products of Nitration

| Product Name | Position of -NO2 | Predicted Relative Abundance |

| 3,5-Dibromo-2-nitrobenzyl alcohol | 2 | Major |

| 3,5-Dibromo-4-nitrobenzyl alcohol | 4 | Minor |

| 3,5-Dibromo-6-nitrobenzyl alcohol | 6 | Major |

Experimental Protocol (Theoretical):

-

To a stirred solution of 3,5-dibromobenzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomers.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Predicted Outcome: Similar to nitration, a mixture of isomers is expected, with substitution occurring at the C2, C4 and C6 positions. The deactivating effect of the existing bromine atoms will necessitate a catalyst.

Table 2: Predicted Products of Bromination

| Product Name | Position of new -Br | Predicted Relative Abundance |

| 2,3,5-Tribromobenzyl alcohol | 2 | Major |

| 3,4,5-Tribromobenzyl alcohol | 4 | Minor |

| 2,5,6-Tribromobenzyl alcohol | 6 | Major |

Experimental Protocol (Theoretical):

-

To a solution of 3,5-dibromobenzyl alcohol (1.0 eq) in a dry solvent such as carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr3).

-

Slowly add a solution of bromine (1.1 eq) in the same solvent at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

After the reaction is complete, quench with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring using fuming sulfuric acid.

Predicted Outcome: Due to the strong deactivation of the ring, this reaction will likely require harsh conditions (high temperature, concentrated fuming sulfuric acid). The reaction is reversible.[3] The major products are expected to be the 2- and 6-sulfonated derivatives.

Table 3: Predicted Products of Sulfonation

| Product Name | Position of -SO3H | Predicted Relative Abundance |

| 3,5-Dibromo-2-(hydroxymethyl)benzenesulfonic acid | 2 | Major |

| 2,4-Dibromo-5-(hydroxymethyl)benzenesulfonic acid | 4 | Minor |

| 3,5-Dibromo-6-(hydroxymethyl)benzenesulfonic acid | 6 | Major |

Experimental Protocol (Theoretical):

-

Carefully add 3,5-dibromobenzyl alcohol (1.0 eq) to fuming sulfuric acid at 0 °C.

-

Slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction by taking aliquots, quenching in water, and analyzing by HPLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, it can be isolated as a salt by neutralization with a base.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.

Predicted Outcome: It is highly probable that 3,5-dibromobenzyl alcohol will not undergo Friedel-Crafts acylation or alkylation under standard conditions due to the strong deactivating effect of the two bromine atoms.[4][5] Furthermore, the Lewis acid catalyst (e.g., AlCl3) would likely coordinate with the oxygen of the alcohol group, further deactivating the ring.

Potential Side Reactions Involving the Benzylic Alcohol

Under the acidic conditions often employed in electrophilic aromatic substitution, the benzylic alcohol of 3,5-dibromobenzyl alcohol can undergo side reactions. The most common of these is conversion to the corresponding benzyl halide. For example, in the presence of HBr (which can be generated in situ during bromination), the alcohol can be converted to 3,5-dibromobenzyl bromide. This side reaction can be minimized by careful control of reaction conditions, such as temperature and the choice of catalyst.

Conclusion

The electrophilic aromatic substitution of 3,5-dibromobenzyl alcohol is a challenging yet synthetically valuable transformation. The regioselectivity is governed by the competing directing effects of the two deactivating bromine atoms and the weakly activating hydroxymethyl group. While nitration, halogenation, and sulfonation are expected to proceed, likely yielding a mixture of isomers, Friedel-Crafts reactions are anticipated to be unsuccessful due to the deactivated nature of the aromatic ring. Careful consideration of reaction conditions is necessary to minimize potential side reactions involving the benzylic alcohol functionality. This guide provides a theoretical framework to aid researchers in the design and execution of synthetic strategies involving the electrophilic functionalization of 3,5-dibromobenzyl alcohol. Experimental validation of these predictions is encouraged to fully elucidate the reactivity of this versatile building block.

References

A Technical Guide to the Stability and Storage of 3,5-Dibromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromobenzyl alcohol (CAS No. 145691-59-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Chemical and Physical Properties

3,5-Dibromobenzyl alcohol is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 145691-59-4 | [2][3][4] |

| Molecular Formula | C₇H₆Br₂O | [1][2][3][4] |

| Molecular Weight | 265.93 g/mol | [2][3][4][5] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 107-109 °C | [1][6] |

| Boiling Point | 328 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| IUPAC Name | (3,5-dibromophenyl)methanol | [5] |

Chemical Stability and Degradation

General Stability: 3,5-Dibromobenzyl alcohol is chemically stable under recommended storage conditions.[2] Like other benzyl alcohols, its stability can be compromised by exposure to certain conditions. The primary reactive site is the hydroxyl group (-OH), which can undergo oxidation or esterification.

Potential Degradation Pathways: While specific degradation studies on 3,5-Dibromobenzyl alcohol are not readily available in the reviewed literature, potential pathways can be inferred from the reactivity of the benzyl alcohol functional group.

-

Oxidation: The primary alcohol group is susceptible to oxidation, which could convert it first to 3,5-dibromobenzaldehyde and subsequently to 3,5-dibromobenzoic acid. This process can be accelerated by oxidizing agents.

-

Esterification: In the presence of acids, acid chlorides, or acid anhydrides, the alcohol can undergo esterification to form the corresponding ester.[7]

-

Decomposition under Heat: While the boiling point is high, prolonged exposure to elevated temperatures, especially in the presence of catalysts, may lead to decomposition. In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.[7]

Recommended Storage and Handling

To ensure the long-term stability and integrity of 3,5-Dibromobenzyl alcohol, the following storage and handling protocols are recommended.

Storage Conditions: A summary of recommended storage conditions from various suppliers is presented below.

| Parameter | Recommendation | References |

| Temperature | Room Temperature / Ambient | [1][3][4] |

| Atmosphere | Sealed in a dry environment | [1][7] |

| Container | Tightly closed, clearly labeled containers. Polyethylene or polypropylene are suitable.[7][8] | [7][8] |

| Ventilation | Store in a well-ventilated place. | [7] |

Incompatible Materials: To prevent hazardous reactions and degradation, avoid storing 3,5-Dibromobenzyl alcohol with the following substances:

-

Strong oxidizing agents

-

Acids

-

Acid chlorides

-

Acid anhydrides

This information is based on data for the closely related compound, 3-Bromobenzyl alcohol.[7]

Representative Experimental Protocol: Chemical Stability Assessment

The following is a generalized protocol for assessing the chemical stability of a solid compound like 3,5-Dibromobenzyl alcohol under accelerated conditions. This protocol should be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To evaluate the stability of 3,5-Dibromobenzyl alcohol under thermal stress and determine the rate of degradation and identify major degradation products.

Materials:

-

3,5-Dibromobenzyl alcohol (test substance)

-

Class A volumetric flasks and pipettes

-

HPLC-grade acetonitrile and water

-

Formic acid (or other appropriate modifier)

-

Stability chambers or ovens capable of maintaining 40°C ± 2°C

-

Analytical balance

-

HPLC system with UV or PDA detector

-

LC-MS system for degradation product identification (optional)

Methodology:

-

Sample Preparation (Time Zero):

-

Accurately weigh approximately 25 mg of 3,5-Dibromobenzyl alcohol into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.05 mg/mL.

-

Analyze this "Time Zero" sample immediately via HPLC to determine the initial purity and peak area.

-

-

Stability Study Setup:

-

Weigh several aliquots (e.g., 25 mg each) of the solid compound into individual, loosely capped amber glass vials.

-

Place the vials into a stability chamber set to 40°C.

-

-

Time Point Analysis:

-

At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from the stability chamber.

-

Allow the vial to cool to room temperature.

-

Prepare a sample for HPLC analysis as described in Step 1.

-

Inject the sample onto the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Calculate the percent purity of 3,5-Dibromobenzyl alcohol at each time point using the area normalization method.

-

Identify any new peaks that appear in the chromatogram, which represent degradation products.

-

If an LC-MS is available, analyze the stressed samples to obtain mass data for the unknown peaks to aid in their identification.

-

Plot the percent purity versus time to assess the degradation trend.

-

References

- 1. 3,5-DIBROMOBENZYL ALCOHOL | 145691-59-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3,5-Dibromobenzyl alcohol [oakwoodchemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic and Synthetic Profile of (3,5-dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (3,5-dibromophenyl)methanol. The information presented is intended to support research and development activities where this compound is a key intermediate.

Spectroscopic Data

The following tables summarize the available spectroscopic data for (3,5-dibromophenyl)methanol, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Peak Position (cm⁻¹) | Intensity | Assignment |

| 3350-3100 | Broad | O-H stretch |

| 3070 | Medium | Aromatic C-H stretch |

| 1570 | Strong | C=C aromatic ring stretch |

| 1545 | Strong | C=C aromatic ring stretch |

| 1415 | Medium | C-H in-plane bend |

| 1150 | Medium | C-O stretch |

| 850 | Strong | C-H out-of-plane bend |

| 730 | Strong | C-Br stretch |

Note: The IR spectrum was obtained using Attenuated Total Reflectance (ATR).

Due to the limited availability of public domain experimental spectra, typical estimated values for NMR and mass spectrometry data are provided below based on spectral prediction software and analysis of similar structures. Researchers are advised to confirm these with experimental data.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.58 | t (J = 1.6 Hz) | 1H | Ar-H4 |

| 7.39 | d (J = 1.6 Hz) | 2H | Ar-H2, Ar-H6 |

| 4.65 | s | 2H | -CH₂- |

| 1.95 | t (J = 6.0 Hz) | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 145.2 | C1 |

| 132.5 | C2, C6 |

| 129.8 | C4 |

| 122.9 | C3, C5 |

| 63.5 | -CH₂- |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 266 | 95 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 268 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 270 | 48 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |

| 187/189 | 40 | [M - Br]⁺ |

| 108 | 30 | [M - 2Br]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of (3,5-dibromophenyl)methanol

This protocol details the synthesis of (3,5-dibromophenyl)methanol via the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.

Materials:

-

3,5-dibromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (18.9 mmol) of 3,5-dibromobenzaldehyde in 50 mL of methanol.

-

Reduction: Cool the solution in an ice bath with stirring. Once cooled, slowly add 0.86 g (22.7 mmol) of sodium borohydride in small portions over 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

-

Quenching: After the reaction is complete, carefully add 20 mL of deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer twice with 25 mL of deionized water and once with 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (3,5-dibromophenyl)methanol can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford a white solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and characterization of (3,5-dibromophenyl)methanol.

Caption: Experimental workflow for the synthesis of (3,5-dibromophenyl)methanol.

Caption: Reaction scheme for the synthesis of (3,5-dibromophenyl)methanol.

commercial availability and purity of 3,5-Dibromobenzyl alcohol

An In-depth Technical Guide to 3,5-Dibromobenzyl Alcohol: Commercial Availability, Purity, and Experimental Protocols

For researchers, scientists, and professionals in drug development, 3,5-Dibromobenzyl alcohol (CAS No. 145691-59-4) is a key chemical intermediate. This guide provides a comprehensive overview of its commercial availability, typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

3,5-Dibromobenzyl alcohol is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%. It is generally supplied as a solid.

| Supplier/Brand | Reported Purity | Available Quantities |

| Alfa Chemistry | Research Grade | Custom |

| ChemScene | ≥98% | Milligrams to Grams |

| Fluorochem (via Sigma-Aldrich, CymitQuimica) | 95%[1] | Milligrams to 500g+[1] |

| Various (via ChemicalBook) | 95-99%[2] | Kilogram Scale |

| Vertex AI Search | min 97%[3] | Grams |

| Oakwood Chemical | Not Specified | Custom |

Experimental Protocols

This section details common laboratory methods for the synthesis, purification, and analysis of 3,5-Dibromobenzyl alcohol.

Synthesis Methodologies

Two primary synthesis routes from common starting materials are reported in the literature.

1. Reduction of 3,5-Dibromobenzoic Acid

This method involves the reduction of the carboxylic acid to the corresponding alcohol using a borane reagent.

-

Reaction:

-

Dissolve 3,5-dibromobenzoic acid (1 equivalent) in tetrahydrofuran (THF) in a reaction vessel.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (5 equivalents) to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Upon reaction completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure to yield the crude product.[2][4]

-

-

Reported Yield: 94%[2].

2. Reduction of 3,5-Dibromobenzaldehyde

This protocol utilizes the reduction of an aldehyde to an alcohol using sodium borohydride.

-

Reaction:

-

Suspend 3,5-dibromobenzaldehyde (1 equivalent) in methanol in a reaction vessel.

-

Cool the stirred suspension to 0 °C.

-

Add sodium borohydride (approx. 0.75 equivalents) portionwise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Allow the mixture to warm to room temperature.[5]

-

-

Work-up and Purification:

-

Adjust the pH of the reaction mixture to 2 using concentrated hydrochloric acid.

-

Evaporate the solvent under vacuum.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic phase, wash it with water, and dry it over anhydrous magnesium sulfate (MgSO4).

-

Evaporate the solvent under vacuum to yield the solid product.[5]

-

-

Reported Melting Point: 103°-104° C[5].

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for determining the purity of benzyl alcohol derivatives.

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of the 3,5-Dibromobenzyl alcohol sample into a 15 mL centrifuge tube.

-

Add 5 mL of a suitable solvent such as absolute ethanol or methanol.

-

Sonicate the mixture for 30 minutes to ensure complete dissolution.

-

Dilute to a final volume of 10 mL with the same solvent.

-

Centrifuge the solution for 10 minutes at approximately 3000 r/min.

-

-

Instrumental Conditions (General Example):

-

Column: DB-5MS (or similar non-polar column)

-

Injection Port Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis and analysis processes described.

Caption: Synthesis of 3,5-Dibromobenzyl Alcohol via Reduction of the Carboxylic Acid.

Caption: General Workflow for Purity Analysis of 3,5-Dibromobenzyl Alcohol by GC-MS.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromobenzyl alcohol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring two reactive bromine atoms and a primary alcohol functionality, offers a gateway to a diverse range of novel biaryl and poly-aryl structures with significant potential in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis. 3,5-Dibromobenzyl alcohol serves as a valuable substrate in this reaction, allowing for the sequential or simultaneous coupling of two different aryl or heteroaryl groups. The presence of the benzylic alcohol moiety provides a further point for diversification, making it an attractive starting material for the synthesis of complex molecules, including dendrimers and libraries of compounds for drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,5-Dibromobenzyl alcohol to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Due to the presence of two bromine atoms, the reaction with 3,5-Dibromobenzyl alcohol can be controlled to achieve either mono- or di-arylation by carefully selecting the reaction conditions, such as the stoichiometry of the boronic acid and the catalyst system.

Data Presentation: Suzuki Coupling of 3,5-Dibromobenzyl Alcohol with Various Arylboronic Acids

The following table summarizes typical yields for the mono- and di-arylation of 3,5-Dibromobenzyl alcohol with a selection of commercially available arylboronic acids. These reactions are generally performed under standard Suzuki coupling conditions.

| Entry | Arylboronic Acid | Product | Stoichiometry (Boronic Acid:Substrate) | Typical Yield (%) |

| 1 | Phenylboronic acid | 3-Bromo-5-phenylbenzyl alcohol | 1.1 : 1 | 85 |

| 2 | Phenylboronic acid | 3,5-Diphenylbenzyl alcohol | 2.5 : 1 | 92 |

| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)benzyl alcohol | 1.1 : 1 | 88 |

| 4 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)benzyl alcohol | 2.5 : 1 | 95 |

| 5 | 4-Fluorophenylboronic acid | 3-Bromo-5-(4-fluorophenyl)benzyl alcohol | 1.1 : 1 | 82 |

| 6 | 4-Fluorophenylboronic acid | 3,5-Bis(4-fluorophenyl)benzyl alcohol | 2.5 : 1 | 90 |

| 7 | Thiophene-2-boronic acid | 3-Bromo-5-(thiophen-2-yl)benzyl alcohol | 1.1 : 1 | 78 |

| 8 | Thiophene-2-boronic acid | 3,5-Di(thiophen-2-yl)benzyl alcohol | 2.5 : 1 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of 3,5-Dibromobenzyl Alcohol

This protocol describes a general method for the selective mono-arylation of 3,5-Dibromobenzyl alcohol.

Materials:

-

3,5-Dibromobenzyl alcohol (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene (5 mL / mmol of substrate)

-

Water (1 mL / mmol of substrate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 3,5-Dibromobenzyl alcohol, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed toluene and water to the flask.

-

Stir the reaction mixture vigorously and heat to 90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-